molecular formula C14H14ClFN4O B2628086 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one CAS No. 2034288-65-6

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one

Cat. No. B2628086
M. Wt: 308.74
InChI Key: ZZAUOXKISXRNMO-UHFFFAOYSA-N
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Description

The compound “1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one” appears to be a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. The presence of these rings suggests that this compound may have interesting chemical properties.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the triazole and azetidine rings through cyclization reactions. The chloro and fluoro substituents on the phenyl ring could be introduced through electrophilic aromatic substitution reactions.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the triazole and azetidine rings would likely cause the molecule to have a rigid, cyclic structure. The electronegative chlorine and fluorine atoms on the phenyl ring could create areas of partial negative charge, leading to interesting dipole-dipole interactions.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the triazole and azetidine rings suggests that it might participate in nucleophilic substitution reactions. The chloro and fluoro substituents on the phenyl ring could also make this ring more susceptible to nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the triazole and azetidine rings in this compound could give it unique properties. For example, these rings could make the compound more rigid and less susceptible to degradation. The electronegative chlorine and fluorine atoms could also affect the compound’s solubility and reactivity.


Scientific Research Applications

Synthesis and Antimicrobial Activity

Azetidinones and triazoles are frequently studied for their antimicrobial properties. For instance, novel azetidinones have been synthesized and evaluated for their antimicrobial activity, showing promise against a range of microbial strains. Such studies involve the development of new synthetic routes and the exploration of structure-activity relationships to enhance antimicrobial efficacy (Nagamani et al., 2018).

Molecular Docking and Drug Design

Azetidinone and triazole derivatives are often the subject of molecular docking studies aimed at discovering new therapeutic agents. By designing novel compounds and evaluating their potential through in silico methods, researchers can identify promising candidates for further development as drugs, including anti-tubercular agents (Thomas et al., 2014).

Structural Characterization and DFT Studies

The structural characterization and electronic properties of azetidinone and triazole derivatives are also of interest. Density Functional Theory (DFT) is used to investigate the molecular and electronic properties of these compounds, aiding in the understanding of their reactivity and potential interactions with biological targets (Román-Maldonado et al., 2017).

Antifungal and Antibacterial Applications

Compounds incorporating azetidinone and triazole moieties have shown significant antifungal and antibacterial activities. Research in this area focuses on the development of new fungicides and antibiotics that can address the challenge of resistant strains, with several novel compounds demonstrating efficacy against common pathogens (Yu et al., 2009).

Safety And Hazards

Without specific information, it’s impossible to provide a detailed safety and hazard analysis for this compound. However, as with any chemical compound, it’s important to handle it with care and use appropriate safety precautions.


Future Directions

The study of new and complex organic compounds like this one is an important area of research in chemistry. Future research could focus on synthesizing this compound and studying its properties and potential applications.


properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O/c15-12-2-1-3-13(16)11(12)4-5-14(21)19-8-10(9-19)20-7-6-17-18-20/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAUOXKISXRNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one

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